9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically begins with the formation of a key triazole intermediate. This is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and quinazoline moieties. Reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to maintain consistent quality. Purification steps such as crystallization, filtration, and chromatography are crucial in achieving the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive transformations can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of dimethylamino and phenyl groups allows for substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is investigated for its interactions with biological macromolecules. It acts as a probe in studying enzyme functions and as a potential lead compound in drug discovery.
Medicine
Medicinally, it holds promise for the development of therapeutic agents. Its structural complexity allows for specific interactions with biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely linked to its ability to interact with molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or inhibition of metabolic processes. Detailed mechanistic studies are ongoing to elucidate these interactions fully.
Comparison with Similar Compounds
Similar Compounds
8-(dimethylamino)-2,6-dimethyl-5,7,8,9-tetrahydro[1,2,4]triazolo[1,5-c]quinazoline
4-(dimethylamino)phenyl-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
2,6-dimethyl-5,7,8,9-tetrahydro[1,2,4]triazolo[1,5-c]quinazolin-4-one
Uniqueness
What sets 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart from these similar compounds is its distinctive combination of functional groups and the resulting steric and electronic properties
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-11-9-15-17(16(25)10-11)18(24-19(21-15)20-12(2)22-24)13-5-7-14(8-6-13)23(3)4/h5-8,11,18H,9-10H2,1-4H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLIRACUCZYJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)N(C)C)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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